2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide
CAS No.: 872857-02-8
Cat. No.: VC4514714
Molecular Formula: C25H27N3O4
Molecular Weight: 433.508
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872857-02-8 |
|---|---|
| Molecular Formula | C25H27N3O4 |
| Molecular Weight | 433.508 |
| IUPAC Name | 2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(3-phenylpropyl)acetamide |
| Standard InChI | InChI=1S/C25H27N3O4/c29-23(27-13-15-32-16-14-27)18-28-17-21(20-10-4-5-11-22(20)28)24(30)25(31)26-12-6-9-19-7-2-1-3-8-19/h1-5,7-8,10-11,17H,6,9,12-16,18H2,(H,26,31) |
| Standard InChI Key | LAJGEAHDHALMPI-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCCC4=CC=CC=C4 |
Introduction
Potential Biological Activities
Compounds with indole and morpholine structures often exhibit significant pharmacological activities, including anti-cancer properties and improved solubility due to the morpholine group. The presence of a phenylpropyl chain could influence its lipophilicity and membrane permeability, potentially enhancing its pharmacokinetic profile.
Comparison with Similar Compounds
Research Findings and Future Directions
While specific research findings on 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide are not available, compounds with similar structures have shown promise in drug discovery, particularly in inhibiting specific enzymes or receptors involved in disease processes . Further studies are needed to elucidate its mechanism of action and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume